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4-Methoxybenzenesulfonicacidhydrate

Cat. No.: B13133355
M. Wt: 206.22 g/mol
InChI Key: HPFUXIFDDKVPJL-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Sulfonic Acids in Chemical Science

Aromatic sulfonic acids are a class of organic compounds defined by the presence of a sulfonic acid group (-SO₃H) attached to an aromatic ring. These compounds are of considerable importance in both industrial and laboratory settings.

Generally, aromatic sulfonic acids are strong acids, often comparable in strength to mineral acids like sulfuric acid. bldpharm.com This acidity makes them effective catalysts in a variety of organic reactions, including esterification and hydrolysis. sielc.com A key characteristic is their high solubility in water, a direct result of the polar sulfonic acid group which can readily form hydrogen bonds. sielc.comorgsyn.org

Industrially, they serve as crucial intermediates in the synthesis of a wide range of products. orgsyn.org They are foundational in the manufacturing of detergents, water-soluble dyes, and various pharmaceuticals. orgsyn.org The process of introducing the sulfonic acid group, known as sulfonation, is a fundamental electrophilic aromatic substitution reaction in organic chemistry. bldpharm.com The presence of the sulfonic acid group can also be used to impart water solubility to large, otherwise insoluble organic molecules, which is a valuable strategy in catalyst and drug design. orgsyn.org

Historical Development of Methoxy-Substituted Benzene (B151609) Derivatives in Organic Chemistry

The story of 4-methoxybenzenesulfonic acid hydrate (B1144303) is part of the broader history of benzene and its derivatives. The structure of benzene was a major puzzle in early organic chemistry, with its final ring structure proposed by August Kekulé in 1865. chemicalbook.com This discovery opened the door to understanding the vast family of aromatic compounds.

Methoxy-substituted benzene derivatives, such as anisole (B1667542) (methoxybenzene), became important subjects of study. cymitquimica.com Anisole itself is a precursor in the synthesis of perfumes, pharmaceuticals, and other complex organic compounds. The development of synthetic methods like the Williamson ether synthesis, which can be used to produce anisole from sodium phenoxide and a methylating agent, was a significant step in making these compounds readily available for research and industrial use. cymitquimica.com

Chemists discovered that the methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. cymitquimica.com This means that the presence of a methoxy group makes the benzene ring more reactive than benzene itself and directs incoming chemical groups to the positions adjacent (ortho) or opposite (para) to it. cymitquimica.com This predictable directing effect is a cornerstone of synthetic strategy, allowing for the controlled synthesis of specific isomers of substituted benzenes. The synthesis of 4-methoxybenzenesulfonic acid, where the sulfo group is in the para position relative to the methoxy group, is a direct application of this principle.

Current Research Frontiers and Unaddressed Questions Pertaining to 4-Methoxybenzenesulfonicacidhydrate

Specific research focusing exclusively on 4-methoxybenzenesulfonic acid hydrate is not extensive in current literature. The compound is more often utilized as a reagent or intermediate, where its hydrated form is likely a matter of practical convenience and stability for storage and handling. The research focus tends to be on the reactions and products derived from it, rather than the hydrate itself.

The primary application of 4-methoxybenzenesulfonic acid is in the synthesis of more complex molecules. It is used in the preparation of various acyl and sulfonyl hydrazine (B178648) derivatives, which are important building blocks in pharmaceutical synthesis. For example, the related compound 4-methoxybenzenesulfonyl hydrazide is a key intermediate for creating pharmaceuticals and agrochemicals. This suggests that a primary research role for 4-methoxybenzenesulfonic acid hydrate is as a stable precursor for these and other synthetic targets.

Several unaddressed questions remain, representing potential frontiers for future research:

Role of Hydration: The precise influence of the water of hydration on the compound's reactivity, crystal structure, and catalytic activity has not been deeply investigated. Understanding how the water molecule interacts with the sulfonic acid and methoxy groups could lead to more controlled applications.

Catalytic Potential: While aromatic sulfonic acids are known catalysts, the specific efficacy and potential unique selectivity of 4-methoxybenzenesulfonic acid hydrate in various organic transformations remain largely unexplored.

New Synthetic Applications: There is ongoing potential to develop novel synthetic routes utilizing 4-methoxybenzenesulfonic acid hydrate as a building block for new classes of materials, dyes, or pharmacologically active agents.

Data Tables

Table 1: Physicochemical Properties of 4-Methoxybenzenesulfonic Acid

PropertyValue
Molecular Formula C₇H₈O₄S
Molecular Weight 188.20 g/mol
IUPAC Name 4-methoxybenzenesulfonic acid
CAS Number 5857-42-1
Form Crystalline Powder or Solid
Color White to pink
Melting Point 86-88 °C
Solubility Slightly soluble in DMSO and Methanol (B129727)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5S B13133355 4-Methoxybenzenesulfonicacidhydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

4-methoxybenzenesulfonic acid;hydrate

InChI

InChI=1S/C7H8O4S.H2O/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2

InChI Key

HPFUXIFDDKVPJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)O.O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 4 Methoxybenzenesulfonicacidhydrate

Direct Sulfonation Pathways of Anisole (B1667542) Derivatives

The most conventional method for synthesizing 4-Methoxybenzenesulfonic acid is through the direct sulfonation of anisole (methoxybenzene). This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich aromatic ring of anisole is attacked by a sulfur-containing electrophile.

Electrophilic Aromatic Sulfonation Mechanisms

The sulfonation of anisole proceeds via a well-established electrophilic aromatic substitution mechanism. The methoxy (B1213986) (-OCH₃) group on the anisole ring is a powerful activating group and an ortho, para-director. This directing effect is due to the resonance stabilization of the carbocation intermediate (the sigma complex), which is more significant when the electrophile attacks at the positions ortho or para to the methoxy group.

The reaction is typically initiated by the generation of a potent electrophile, sulfur trioxide (SO₃), or a protonated form like HSO₃⁺. youtube.com In the presence of a strong acid such as sulfuric acid (H₂SO₄), SO₃ is formed, which is highly electrophilic due to the partial positive charge on the sulfur atom.

The mechanism unfolds in the following steps:

Electrophile Attack: A pair of π-electrons from the benzene (B151609) ring of anisole attacks the sulfur atom of the electrophile (e.g., SO₃). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.

Deprotonation: A weak base, which can be water or the conjugate base of the acid catalyst (HSO₄⁻), removes a proton from the carbon atom that bears the newly attached sulfonate group. quora.com

Restoration of Aromaticity: The removal of the proton allows the electrons from the C-H bond to collapse back into the ring, restoring its aromatic stability and resulting in the formation of 4-methoxybenzenesulfonic acid.

Due to steric hindrance from the methoxy group, the para-substituted product, 4-methoxybenzenesulfonic acid, is generally favored over the ortho-substituted product. youtube.com Studies have shown that the reaction of anisole with sulfuric acid is rapid, and the initial product is predominantly p-methoxybenzenesulfonic acid. rsc.org

Catalyst Systems in Direct Sulfonation Processes

The choice of sulfonating agent and reaction conditions significantly influences the outcome of the direct sulfonation of anisole.

Concentrated Sulfuric Acid: This is the most common reagent. The reaction of anisole with an equivalent amount of sulfuric acid in a solvent like trifluoroacetic acid cleanly yields 4-methoxybenzenesulfonic acid. rsc.org The concentration of the sulfuric acid is a critical parameter. Research indicates a gradual change in the active sulfonating entity from H₃SO₄⁺ in lower acid concentrations to the more reactive pyrosulfuric acid (H₂S₂O₇) in higher concentrations (above 87% H₂SO₄). researchgate.net Despite this change in the electrophile, the ortho-to-para isomer ratio for anisole sulfonation remains relatively constant over a wide range of acid concentrations (75–90% H₂SO₄). researchgate.net

Chlorosulfonic Acid (ClSO₃H): This is a more aggressive sulfonating agent. A clean synthesis process for a related compound, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, utilizes chlorosulfonic acid. This method involves dripping the acid into a solution of the starting material at a controlled temperature (20-25 °C) under an inert atmosphere to prevent side reactions and degradation of the product.

The following table summarizes findings on the sulfonation of anisole under different conditions.

Starting MaterialSulfonating Agent/CatalystSolventKey FindingsReference
AnisoleSulfuric Acid (H₂SO₄)Trifluoroacetic AcidForms 4-methoxybenzenesulfonic acid cleanly. rsc.org
AnisoleConcentrated H₂SO₄ (75-90%)Aqueous H₂SO₄Sulfonating entity changes from H₃SO₄⁺ to H₂S₂O₇ as acid concentration increases. The o/p ratio remains constant. researchgate.net
AnisoleFluorosulphuric AcidTrifluoroacetic AcidReacts cleanly to form 4-methoxybenzenesulfonic acid. rsc.org

Indirect Synthetic Approaches to Aryl Sulfonic Acids

Indirect methods provide alternative routes to 4-methoxybenzenesulfonic acid, often starting from precursors that already possess the desired substitution pattern but require functional group conversion.

Oxidation of Thiols and Sulfides to Sulfonic Acids

An alternative pathway involves the oxidation of the sulfur-containing analogue, 4-methoxythiophenol. This multi-step process first converts the thiol group (-SH) into a sulfonic acid group (-SO₃H).

Various oxidizing agents can accomplish this transformation.

Hydrogen Peroxide (H₂O₂): H₂O₂ is a common oxidant that can convert thiols through intermediate sulfenic (-SOH) and sulfinic (-SO₂H) acids to the final sulfonic acid. researchgate.net

Oxone®/NaHCO₃: This reagent system is considered convenient for the direct conversion of both aromatic and aliphatic thiols to sulfonic acids under mild conditions (stirring in a CH₃CN-H₂O mixture at room temperature). google.com

Organic Hydroperoxides: In the presence of a molybdenum-containing catalyst, organic hydroperoxides like tertiary butyl hydroperoxide can oxidize thiols to sulfonic acids. google.com The extent of oxidation depends on the mole ratio of the hydroperoxide to the thiol. google.com

Sulfoxides: In the presence of a halogen or hydrogen halide catalyst and water, sulfoxides like dimethyl sulfoxide (B87167) (DMSO) can oxidize thiols to sulfonic acids upon heating. organic-chemistry.org

Diazotization and Sulfonylation Reactions

This synthetic strategy begins with 4-methoxyaniline (p-anisidine). The amino group (-NH₂) is transformed into a sulfonic acid group via a diazonium salt intermediate. This is a powerful method in aromatic chemistry for introducing a variety of functional groups that are not accessible by direct substitution. nih.gov

The general sequence is as follows:

Diazotization: 4-methoxyaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt group (-N₂⁺Cl⁻). youtube.com The methoxy group on p-anisidine (B42471) is electron-donating, which facilitates the initial attack on the nitrosonium ion (NO⁺), making the diazotization reaction proceed readily. youtube.com

Sulfonylation: The resulting arenediazonium salt is then subjected to a Sandmeyer-type reaction. To introduce the sulfonic acid functionality, the diazonium salt is treated with sulfur dioxide (SO₂) in the presence of a copper(I) catalyst. rsc.org This reaction generates an intermediate sulfonyl chloride (-SO₂Cl), which can be subsequently hydrolyzed to the desired sulfonic acid. rsc.orgnih.gov Recent advancements have developed methods using stable SO₂ surrogates like DABSO, which can simplify the procedure and improve safety. organic-chemistry.org

Green Chemistry Principles in 4-Methoxybenzenesulfonicacidhydrate Synthesis

Efforts to develop more environmentally benign synthetic routes are guided by the principles of green chemistry. For the synthesis of 4-methoxybenzenesulfonic acid and related compounds, these principles are applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

Environmentally Benign Solvents and Reagents

The development of green synthetic routes is crucial for minimizing environmental impact. This involves replacing hazardous reagents and solvents with safer, more sustainable alternatives.

Ionic Liquids: Ionic liquids are considered eco-friendly due to their low volatility, negligible vapor pressure, high thermal stability, and non-flammability. acs.org Research has demonstrated that sulfonic acid-based ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), can effectively sulfonate aromatic compounds with very high regioselectivity for the para-position (>99%), which is the desired isomer for 4-Methoxybenzenesulfonic acid. acs.org This approach avoids the use of corrosive and hazardous concentrated sulfuric acid.

Alternative Sulfonating Agents: Sulfamic acid presents a viable alternative to traditional sulfonating agents. High yields of the ammonium (B1175870) salt of p-Methoxybenzenesulfonic acid can be achieved by treating anisole with an equivalent mass of sulfamic acid at temperatures between 140–150°C. chemicalbook.com This method offers a solid, less hazardous reagent option.

Green Solvents: Anisole, the starting material for the synthesis, is itself considered a solvent with a favorable sustainability profile. rsc.org Studies have validated its use as a "green" alternative to more hazardous solvents like chlorobenzene, showing a significant reduction in potential toxicity. researchgate.net While it is a reactant in this specific synthesis, the broader context of solvent selection guides emphasizes a move away from undesirable solvents like DMF, DMAc, and chlorinated hydrocarbons towards greener options such as alcohols and certain esters. researchgate.net

Sustainable Process Design and Optimization

Beyond the choice of reagents, sustainable process design aims to optimize reaction conditions to improve efficiency, reduce energy consumption, and minimize waste.

Process Control and Optimization: Optimizing reaction parameters is a key aspect of sustainable synthesis. In sulfonation reactions, controlling the temperature is critical. For instance, in related processes using chlorosulfonic acid, maintaining a low reaction temperature (20–25°C) by controlling the reagent addition rate prevents the degradation of the target product and improves yield. google.com Similarly, extending the reaction time at this lower temperature (20–25 hours) can drive the reaction to completion without the need for high energy input. google.com The principles of process optimization, such as those used in large-scale sulfuric acid production, focus on maximizing conversion and minimizing emissions through measures like multi-stage catalytic reactors and intermediate absorption to shift reaction equilibria. researchgate.net

The table below summarizes and compares different synthetic approaches, highlighting the advantages of sustainable methods.

ParameterTraditional MethodSustainable Method (Ionic Liquid)Sustainable Method (Sulfamic Acid)
Sulfonating Agent 98% Sulfuric Acid 1,3-disulfonic acid imidazolium chloride acs.orgSulfamic Acid chemicalbook.com
Temperature 80–85°C Not specified, but often milder140–150°C chemicalbook.com
Key Advantage Established methodHigh para-selectivity (>99%), reusable catalyst acs.orgSolid, less hazardous reagent chemicalbook.com
Environmental Note Uses corrosive, hazardous acidNegligible vapor pressure, non-flammable acs.orgAvoids fuming sulfuric acid

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential for the application of 4-Methoxybenzenesulfonic acid hydrate (B1144303). The primary purification techniques are recrystallization and chromatography.

Recrystallization: A common and effective method for purifying the crude product is recrystallization from water. After the initial synthesis, the reaction mixture can be diluted with water, and the product is crystallized by carefully controlling the cooling process. To achieve higher purity, this process can be repeated. For example, an initial crystallization might be followed by collecting the crystals, re-dissolving them in water at a controlled concentration (e.g., 55%), and then inducing a second crystallization. Seeding the solution with a small crystal of pure p-methoxybenzenesulfonic acid can facilitate the deposition of high-purity crystals, achieving purities of 98 mole % or higher.

Chromatographic Methods: For even higher purity or for separating complex mixtures, chromatographic techniques are employed.

Low-Pressure Column Chromatography: This technique is effective for purifying intermediates. For a structurally related compound, a C18 column was used with a methanol-water mixture as the mobile phase to achieve purification. nih.gov

Macroporous Adsorption Resin: Purification processes have been developed using chromatographic columns filled with macroporous adsorbent resins (e.g., HP-20). google.com This method can effectively separate isomers and remove impurities like methyl benzenesulfonate (B1194179) without introducing highly toxic solvents. The process often involves an initial wash with an acidic aqueous solution followed by gradient elution. google.com

The table below details findings from purification studies on 4-Methoxybenzenesulfonic acid and related compounds.

TechniqueDetailsPurity AchievedSource
Recrystallization Double crystallization from a 55% aqueous solution with seeding.98 mole %
Low-Pressure Chromatography C18 column with a methanol-water (6:4, v/v) mobile phase.High purity suitable for a reference substance. nih.gov
Macroporous Resin Chromatography HP-20 resin with pH-controlled aqueous and isopropanol/water eluents.Capable of removing isomeric impurities and residual reactants. google.com

Reaction Mechanisms and Intrinsic Reactivity of 4 Methoxybenzenesulfonicacidhydrate

Acid-Base Equilibria and Proton Transfer Dynamics

The acidic nature of 4-Methoxybenzenesulfonic acid is a defining characteristic, heavily influenced by the sulfonic acid group and its interaction with the solvent environment, particularly water.

4-Methoxybenzenesulfonic acid is classified as a strong acid. Arylsulfonic acids, in general, are significantly more acidic than their carboxylic acid counterparts. wikipedia.org Their pKa values, a measure of acid strength, are typically in the range of -3 to -6.5, indicating a high degree of dissociation in aqueous solutions. ontosight.aiumass.edu For p-Toluenesulfonic acid, a structurally similar compound, the pKa is approximately -2.8. wikipedia.org One predicted value for p-Methoxybenzenesulfonic acid places its pKa at -0.33 (±0.50). chemicalbook.com

In aqueous media, the dissociation is essentially complete. nist.gov The sulfonic acid group (-SO₃H) readily donates its proton to a water molecule, forming a hydronium ion (H₃O⁺) and the 4-methoxybenzenesulfonate (B230329) anion. This process is driven by the high stability of the resulting sulfonate anion, which is resonance-stabilized across the three oxygen atoms and the sulfur atom. libretexts.org

Dissociation in Water: CH₃OC₆H₄SO₃H + H₂O ⇌ CH₃OC₆H₄SO₃⁻ + H₃O⁺

In non-aqueous solvents, the extent of dissociation depends on the solvent's ability to solvate the resulting ions. In polar aprotic solvents, ion pairs may form, while in non-polar solvents, the dissociation is significantly suppressed.

The "hydrate" designation signifies the presence of water molecules within the crystal structure, which play a critical role in the compound's acidity and proton transfer dynamics. The hydration level profoundly impacts proton conductivity and the mechanism of proton transfer. annualreviews.orgwikipedia.org

Water molecules facilitate the ionization of the sulfonic acid group by solvating the ions, particularly the proton. kyoto-u.ac.jp This process stabilizes the dissociated state. Theoretical and experimental studies on related sulfonic acid systems, like Nafion membranes, show that protons are not typically free but are part of complex hydrated clusters such as the Zundel cation (H₅O₂⁺) and the Eigen cation (H₉O₄⁺). nih.govtsri.or.th The proton can then be transferred through the hydrogen-bonded network of water molecules in a process known as the Grotthuss mechanism. wikipedia.org

The initial step involves the ionization of the sulfonic acid, which is greatly aided by even a single water molecule. kyoto-u.ac.jprsc.org The equilibrium reaction can be described as:

R-SO₃H + H₂O ⇌ R-SO₃⁻ + H₃O⁺ researchgate.net

This interaction is so strong that the final water molecule can remain bound to the sulfonic acid group until thermal decomposition occurs at high temperatures. rsc.org Therefore, the water of hydration is not merely a passive component but an active participant in establishing the compound's strong acidic character by enabling efficient proton dissociation and transport. rsc.org

Electrophilic and Nucleophilic Character of the Sulfonic Acid Moiety

The sulfonic acid group and the substituted aromatic ring endow 4-Methoxybenzenesulfonic acid with a dual reactivity profile, allowing it to react with both electrophiles and nucleophiles.

The reaction of 4-Methoxybenzenesulfonic acid with electrophiles primarily involves the aromatic ring rather than the sulfonic acid group itself. The formation of the compound is a classic example of electrophilic aromatic substitution (SₑAr), where anisole (B1667542) (methoxybenzene) reacts with an electrophile, sulfur trioxide (SO₃), typically generated from concentrated or fuming sulfuric acid. wikipedia.orgwikipedia.orgaakash.ac.in The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group, while the sulfonic acid group (-SO₃H) is a strongly deactivating, meta-directing group. youtube.com

Once formed, further electrophilic substitution on the 4-Methoxybenzenesulfonic acid ring is significantly hindered. The strong electron-withdrawing nature of the sulfonic acid group deactivates the ring towards subsequent attack by electrophiles. youtube.comyoutube.com While the methoxy group activates the ring, the deactivating effect of the sulfonic acid group dominates, making the product less reactive than the starting benzene (B151609) derivative. youtube.com If a sufficiently powerful electrophile is forced to react, it would be directed to the positions meta to the sulfonic acid group (and ortho to the methoxy group).

Group on Ring Effect on Reactivity Directing Influence
Methoxy (-OCH₃)ActivatingOrtho, Para
Sulfonic Acid (-SO₃H)DeactivatingMeta

This interactive table summarizes the directing effects of the substituents on the aromatic ring for electrophilic substitution.

The sulfur atom in the sulfonic acid group is highly electrophilic and is susceptible to attack by nucleophiles. These reactions are fundamental to the synthesis of important derivatives.

A key reaction is the conversion of sulfonic acids to sulfonyl halides. This is typically achieved by treating the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). wikipedia.orglibretexts.org For example, 4-Methoxybenzenesulfonic acid can be converted to 4-methoxybenzenesulfonyl chloride.

Formation of Sulfonyl Chloride: CH₃OC₆H₄SO₃H + SOCl₂ → CH₃OC₆H₄SO₂Cl + SO₂ + HCl

The resulting sulfonyl chlorides are versatile intermediates. libretexts.org They are highly reactive towards nucleophiles because the chloride ion is a good leaving group. researchgate.netlibretexts.org They can readily react with alcohols in the presence of a base to form sulfonate esters, or with ammonia (B1221849) to form sulfonamides. wikipedia.orglibretexts.org

Formation of Sulfonate Ester: CH₃OC₆H₄SO₂Cl + R-OH → CH₃OC₆H₄SO₂OR + HCl

These reactions highlight the nucleophilic character of the sulfonic acid moiety's derivatives, which serve as crucial steps in organic synthesis.

Thermal and Chemical Stability Under Various Conditions

Arylsulfonic acids are generally considered to be thermally stable compounds. ontosight.ai However, their stability is limited by the potential for desulfonation at elevated temperatures. Desulfonation is the reverse of the sulfonation reaction and involves the hydrolysis of the sulfonic acid to regenerate the parent aromatic compound and sulfuric acid. wikipedia.orgwikipedia.org

This reaction is typically carried out by heating the sulfonic acid in dilute aqueous acid. youtube.comyoutube.comyoutube.comyoutube.com The temperature required for desulfonation correlates with the ease of the initial sulfonation. For benzenesulfonic acid, hydrolysis occurs at temperatures above 200°C. wikipedia.org Other studies indicate that aromatic sulfonic acids can thermally decompose in the range of 150-300°C. researchgate.net The decomposition of the sulfonic acid group itself at very high temperatures (above 300°C) can release sulfur dioxide. rsc.orgmdpi.com

The C-S bond can also be cleaved under harsh conditions with strong nucleophiles, such as molten sodium hydroxide (B78521) at 350°C, to produce phenols. wikipedia.org However, under typical laboratory and industrial conditions short of these extremes, the compound is chemically robust. The presence of the hydrate (B1144303) water molecule can contribute to stability, with studies showing that a strongly bound water molecule may remain until thermal decomposition begins. rsc.org

Computational Elucidation of Reaction Pathways and Transition States

While extensive experimental data exists for the sulfonation of anisole to form 4-methoxybenzenesulfonic acid, detailed computational studies that provide specific energy profiles and transition state geometries for this particular reaction are not extensively documented in publicly accessible literature. However, the broader field of electrophilic aromatic sulfonation, particularly of benzene, has been a subject of rigorous computational investigation. These studies, employing high-level quantum chemical methods like Density Functional Theory (DFT) and ab initio molecular dynamics, provide a foundational understanding of the plausible reaction pathways and transition states that are directly relevant to the formation of 4-methoxybenzenesulfonic acid. nih.govresearchgate.net

Computational chemistry has been instrumental in refining the classical understanding of the electrophilic aromatic substitution (SEAr) mechanism for sulfonation. nih.govmasterorganicchemistry.com The traditional two-step mechanism, which proceeds via a Wheland or arenium ion intermediate, has been challenged by computational models that suggest more complex and, in some cases, concerted pathways. nih.gov

Research using DFT calculations at levels such as B3LYP/6-311++G(d,p) has been applied to the sulfonation of benzene, which serves as the parent reaction for the sulfonation of anisole. researchgate.net These studies have explored the nature of the sulfonating agent and the elementary steps of the reaction. For instance, in the presence of sulfuric acid, calculations have shown that the generation of the active electrophile, sulfur trioxide (SO₃), from two molecules of H₂SO₄ has an activation barrier of approximately 10 kcal/mol. researchgate.net

A significant finding from computational studies is the proposal of a trimolecular reaction mechanism. researchgate.netmasterorganicchemistry.com Instead of a single molecule of SO₃ attacking the aromatic ring, theoretical models indicate that pathways involving two molecules of SO₃ or a combination of SO₃ and a catalyst like H₂SO₄ are energetically more favorable. researchgate.netmasterorganicchemistry.com These trimolecular systems are thought to first form a π-complex, which then proceeds through a transition state to the final product. researchgate.net

The nature of the transition state itself is a key area of computational investigation. In non-polar, non-complexing solvents, simulations suggest that the reaction may follow a concerted pathway, avoiding a stable Wheland intermediate altogether. nih.gov This concerted mechanism involves a single, cyclic transition state where the C-S bond is formed and the C-H bond is broken simultaneously, often with the assistance of a second SO₃ molecule acting as a proton acceptor. In polar, complexing solvents like nitromethane, however, the mechanism may shift to one involving a Wheland-type intermediate. nih.gov

The table below summarizes the different mechanistic pathways for aromatic sulfonation as elucidated by computational studies on model systems like benzene.

Proposed Mechanism Key Features Computational Findings
Classical SEAr Two-step process with a Wheland intermediate.Often found to be higher in energy than alternative pathways. nih.govresearchgate.net
Trimolecular (2 SO₃) Involves two molecules of sulfur trioxide; can be concerted.Energetically favored over the bimolecular (1 SO₃) reaction; features a cyclic transition state. nih.govmasterorganicchemistry.com
Catalytic (SO₃ + H₂SO₄) H₂SO₄ acts as a proton donor and acceptor, facilitating the reaction.A viable low-energy pathway for sulfonation in the presence of sulfuric acid. researchgate.net
Solvent-Assisted A solvent molecule (e.g., nitromethane) participates in the proton transfer step.A proposed alternative pathway in complexing solvents. nih.gov

While these computational models have been developed for simpler aromatic systems, they provide a robust framework for understanding the intrinsic reactivity of anisole in its conversion to 4-methoxybenzenesulfonic acid. Future computational work will likely focus on applying these advanced methods to substituted benzenes like anisole to provide a more detailed and quantitative picture of their reaction pathways and transition states.

Derivatization Strategies and Analog Synthesis of 4 Methoxybenzenesulfonic Acid Compounds

Synthesis of 4-Methoxybenzenesulfonic Acid Esters and Amides

The sulfonic acid moiety is a primary site for derivatization, allowing for the formation of esters and amides, which significantly alters the compound's physical and chemical properties.

Esterification Reactions and Kinetics

The direct esterification of sulfonic acids can be challenging, but effective methods have been developed. A notable approach involves the reaction of a free sulfonic acid with an ester of phosphoric acid or an adduct formed between an ester of a strong acid (like sulfuric acid) and an amide, such as dimethylformamide. organic-chemistry.org This method is particularly effective for producing lower alkyl esters, such as methyl and ethyl sulfonates. organic-chemistry.org Another method for synthesizing sulfonate esters is the reaction of sulfonic acids with trialkyl phosphites at room temperature, which can produce yields in the range of 80-90%.

These synthetic routes allow for the creation of a wide array of sulfonate esters. An example of a complex ester synthesized from 4-methoxybenzenesulfonic acid is 4-methoxy-benzenesulfonic acid 4-((naphthalen-1-ylmethylene)-amino)-phenyl ester. chemicalbook.com

Table 1: Example of 4-Methoxybenzenesulfonic Acid Ester Synthesis

Reactant AReactant BProduct
4-Methoxybenzenesulfonic acid4-((Naphthalen-1-ylmethylene)-amino)-phenol4-Methoxy-benzenesulfonic acid 4-((naphthalen-1-ylmethylene)-amino)-phenyl ester

Amidation Reactions for Diverse Scaffolds

While direct amidation of sulfonic acids is feasible, a common strategy for generating amide derivatives of the 4-methoxybenzene scaffold involves using a closely related starting material, 4-methoxybenzylamine (B45378). This approach allows for the coupling of various fatty acids to the amine, creating a diverse library of N-(4-methoxybenzyl) amides. A standard method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between the fatty acid and 4-methoxybenzylamine in a solvent like dichloromethane (B109758) at room temperature. youtube.com This has been used to synthesize a series of fatty acid amides with potential antimicrobial properties. youtube.com

Table 2: Synthesis of N-(4-methoxybenzyl) Amides

Fatty AcidReagentsProduct
Undec-10-enoic acid4-Methoxybenzylamine, DCC, DMAPN-(4-methoxybenzyl)undec-10-enamide
(9Z,12R)-12-Hydroxyoctadec-9-enoic acid4-Methoxybenzylamine, DCC, DMAP(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide
Oleic acid4-Methoxybenzylamine, DCC, DMAPN-(4-methoxybenzyl)oleamide

Functionalization of the Aromatic Ring System

Electrophilic aromatic substitution presents a powerful tool for modifying the benzene (B151609) ring of 4-methoxybenzenesulfonic acid, enabling the introduction of various functional groups. The outcome of these reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, while the sulfonic acid group (-SO₃H) is a strongly deactivating meta-director. The interplay of these competing effects determines the regioselectivity of the substitution.

Halogenation and Nitration Studies on 4-Methoxybenzenesulfonic acid hydrate (B1144303)

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comresearchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.netyoutube.com Given the directing effects of the substituents on 4-methoxybenzenesulfonic acid, the incoming nitro group is expected to substitute at the positions ortho to the activating methoxy group (C3 and C5).

Halogenation: Halogenation involves the introduction of halogen atoms (F, Cl, Br, I).

Chlorination and Bromination: These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. masterorganicchemistry.com

Fluorination: Direct fluorination is often too vigorous and difficult to control. Therefore, specialized fluorinating agents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF₄) are used as a source of "F⁺". youtube.com

Iodination: Iodine itself is generally unreactive, so aromatic iodination often requires an activating agent, such as a copper(II) salt (e.g., CuCl₂), which oxidizes I₂ to a more electrophilic species. youtube.com

Similar to nitration, halogenation is directed primarily to the positions ortho to the strongly activating methoxy group.

Table 3: Summary of Ring Functionalization Reactions

ReactionReagentsElectrophileExpected Major Product Position
NitrationHNO₃ / H₂SO₄NO₂⁺C3/C5 (ortho to -OCH₃)
ChlorinationCl₂ / AlCl₃Cl⁺C3/C5 (ortho to -OCH₃)
BrominationBr₂ / FeCl₃Br⁺C3/C5 (ortho to -OCH₃)
IodinationI₂ / CuCl₂I⁺C3/C5 (ortho to -OCH₃)

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. wikipedia.org However, these reactions have significant limitations. A critical requirement for a successful Friedel-Crafts reaction is that the aromatic ring must not be substituted with a strongly deactivating group. youtube.com

The sulfonic acid group (-SO₃H) present in 4-methoxybenzenesulfonic acid is a powerful deactivating group. Its presence makes the aromatic ring electron-poor and thus not nucleophilic enough to attack the carbocation or acylium ion intermediates generated during the reaction. youtube.comyoutube.com Consequently, Friedel-Crafts alkylation and acylation reactions are generally not viable on the 4-methoxybenzenesulfonic acid molecule itself.

For context, the related compound anisole (B1667542) (methoxybenzene), which lacks the deactivating sulfonic acid group, readily undergoes Friedel-Crafts reactions.

Alkylation of Anisole: Anisole reacts with alkyl halides in the presence of a Lewis acid (e.g., AlCl₃) to yield a mixture of ortho- and para-alkoxy isomers, with the para isomer typically being the major product due to less steric hindrance. youtube.comyoutube.com

Acylation of Anisole: Anisole reacts with acyl chlorides or anhydrides with a Lewis acid catalyst to form alkoxy acetophenones. This reaction is highly regioselective, yielding almost exclusively the para-substituted product, 4-methoxyacetophenone. tamu.eduscirp.org

This stark difference in reactivity highlights the profound influence of the sulfonic acid group in preventing these classic aromatic functionalization reactions.

Synthesis of Hybrid Organic-Inorganic Derivatives Incorporating Sulfonic Acid

A modern strategy in materials science involves creating hybrid organic-inorganic materials that combine the properties of both components. Sulfonic acids, including aromatic variants, are prime candidates for this approach due to their strong acidity, which is valuable for catalysis. acs.org

The primary method involves immobilizing the sulfonic acid group onto a solid inorganic support. This creates a heterogeneous catalyst that is easily separable from reaction mixtures, enhancing reusability and simplifying product purification. Common inorganic supports include mesoporous silica (B1680970) and magnetic nanoparticles. acs.orgmnstate.edu

The synthesis can be achieved by functionalizing the inorganic support with organosilanes that contain a reactive group (e.g., a thiol), which is then oxidized to a sulfonic acid. acs.org The resulting material possesses a robust, high-surface-area inorganic framework with covalently attached, catalytically active sulfonic acid sites. These solid acid catalysts have demonstrated high efficiency and stability in various acid-catalyzed reactions, such as esterification and Friedel-Crafts alkylations. acs.org

Table 4: Components of a Representative Organic-Inorganic Hybrid Catalyst

ComponentMaterial ExampleFunction
Inorganic Support Mesoporous Silica (e.g., MSN)Provides high surface area, structural stability, and defined porosity.
Organic Linker Mercaptopropyl groupCovalently attaches the active site to the support.
Active Site Sulfonic Acid Group (-SO₃H)Provides Brønsted acidity for catalysis.

Catalytic Applications of 4 Methoxybenzenesulfonicacidhydrate and Its Analogs

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in a single phase, which allows for high catalytic activity and selectivity under mild reaction conditions. Arylsulfonic acids, including 4-methoxybenzenesulfonic acid, are often employed as strong, yet organic-soluble, acid catalysts.

Role as a Brønsted Acid Catalyst in Organic Transformations

The primary role of 4-methoxybenzenesulfonic acid and its analogs in homogeneous catalysis is to act as a Brønsted acid. The sulfonic acid group (-SO₃H) is highly acidic and readily donates its proton. This protonation of a substrate molecule, such as the carbonyl oxygen of a carboxylic acid or an ester, activates the substrate towards nucleophilic attack, which is a fundamental step in many organic reactions. The general mechanism involves the reversible protonation of the substrate, followed by the key bond-forming or bond-breaking step, and finally, the deprotonation of the product to regenerate the catalyst.

Chiral Brønsted acids, including those based on sulfonic acids, have been developed to facilitate stereoselective organic synthesis. mdpi.com These catalysts create a chiral environment around the reactants, enabling the formation of one enantiomer of the product in excess. While simple arylsulfonic acids like 4-methoxybenzenesulfonic acid are achiral, they form the basis for the design of more complex, chiral catalysts.

Applications in Esterification, Transesterification, and Condensation Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a classic example of a reaction catalyzed by Brønsted acids. 4-Methoxybenzenesulfonic acid and its close analog, p-toluenesulfonic acid (TsOH), are frequently used for this purpose due to their high catalytic activity and commercial availability. researchgate.net They offer an advantage over mineral acids like sulfuric acid by being less corrosive and often leading to cleaner reactions with fewer byproducts. researchgate.net

The catalytic cycle for esterification involves the protonation of the carboxylic acid's carbonyl oxygen by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst. These reactions can often be performed under solvent-free conditions, which is environmentally advantageous. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important industrial process catalyzed by sulfonic acids. This reaction is central to the production of biodiesel, where triglycerides (fatty acid esters of glycerol) are transesterified with methanol (B129727) or ethanol.

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also effectively catalyzed by arylsulfonic acids. An example is the Claisen-Schmidt condensation to synthesize chalcones, which can be promoted by various acid and base catalysts. researchgate.net

Heterogeneous Catalysis and Solid-Supported Systems

To overcome the challenges of separating the catalyst from the reaction mixture in homogeneous catalysis, 4-methoxybenzenesulfonic acid and its analogs can be immobilized on solid supports. This creates a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry.

Immobilization of 4-Methoxybenzenesulfonic Acid on Inorganic Supports (e.g., silica (B1680970), resins)

Silica (SiO₂) is a common and robust support material for catalysts due to its high surface area, mechanical stability, and porous nature. Arylsulfonic acids can be covalently grafted onto the silica surface. A common method involves the silylation of silica with an organosilane containing a phenyl group, followed by sulfonation of the phenyl ring. Alternatively, a pre-functionalized silane, such as (4-chlorosulfonylphenyl)ethyltrimethoxysilane, can be used for direct grafting. rsc.org These silica-supported sulfonic acid catalysts have demonstrated high efficiency in the esterification of fatty acids like linoleic acid, achieving complete conversion in a short time. rsc.org The activity of these catalysts is influenced by the acid capacity and the nature of the linkage to the silica surface.

Polymer resins, such as polystyrene-co-divinylbenzene, also serve as excellent supports for sulfonic acid catalysts. The well-known Amberlyst resins are examples of sulfonic acid-functionalized polymers. researchgate.net These resins can be prepared with varying degrees of sulfonation and porosity to suit different applications. For instance, surface-functionalized resins, where only the outer surface of the polymer bead is sulfonated, have been shown to favor esterification over competing side reactions like ether formation. google.com Chitosan, a biopolymer, can also be functionalized with sulfonic acid groups to create a biodegradable and effective catalyst for esterification. mdpi.com

Below is a table summarizing the performance of various silica-supported sulfonic acid catalysts in the esterification of linoleic acid.

CatalystFunctional GroupAcid Capacity (mmol/g)Reaction Time (h)Conversion (%)
SiO₂NP-SO₃H (1)Propyl-sulfonic acid (via H₂O₂ oxidation)0.82100
SiO₂NP-SO₃H (3)Propyl-sulfonic acid (via chlorosulfonation)1.92100
SiO₂NP-SO₃H (4b)Aryl-sulfonic acid (via chlorosulfonation)1.32100
SiO₂NP-SO₃H (6)Aryl-sulfonic acid (direct silylation)1.02100

Data sourced from a study on sulfonic acid functionalized silica nanoparticles. rsc.org

Sulfonated Carbon Materials as Catalysts

Sulfonated carbon materials have emerged as highly effective and low-cost solid acid catalysts. researchgate.net These materials are typically prepared by the incomplete carbonization of biomass (such as bamboo, lignin, or murumuru kernel shells) followed by sulfonation with concentrated sulfuric acid. aau.edu.etrsc.org The resulting materials possess a high density of sulfonic acid groups on a carbonaceous framework.

These catalysts exhibit excellent activity in esterification reactions, including the production of biodiesel from feedstocks with high free fatty acid content. researchgate.net The catalytic performance is attributed to the presence of -SO₃H groups, as well as other acidic functionalities like carboxylic and phenolic groups on the carbon surface. aau.edu.et The thermal stability and reusability of these catalysts are key advantages, although leaching of the sulfonic acid groups can be a concern under harsh conditions.

The table below presents the characteristics and catalytic activity of some sulfonated carbon catalysts derived from biomass.

Carbon SourceCarbonization Temp. (°C)Sulfonation Temp. (°C)Total Acidity (mmol/g)Oleic Acid Conversion (%)
Murumuru Kernel Shell400200-97.2
Bamboo Sawdust500-4.16- (Used for cellulose (B213188) hydrolysis)
Mung Bean Vermicelli--1.53High (Specific value not given)

Data sourced from various studies on sulfonated carbon catalysts. researchgate.netaau.edu.etrsc.org

Catalytic Performance in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in synthetic chemistry. encyclopedia.pub Brønsted acids, including solid acid catalysts derived from sulfonic acids, play a crucial role in promoting these reactions. beilstein-journals.org

Regeneration and Reusability of Heterogeneous Catalysts

The economic viability and environmental sustainability of industrial chemical processes heavily rely on the ability to regenerate and reuse catalysts. For heterogeneous catalysts derived from or functionalized with sulfonic acids, such as 4-methoxybenzenesulfonic acid, reusability is a key advantage over their homogeneous counterparts. elsevierpure.com Heterogenization, which involves immobilizing the acidic functional group onto a solid support like mesoporous silica, inorganic oxides, or polymers, prevents the catalyst from dissolving in the reaction medium. acs.orgmdpi.com This insolubility is fundamental to the ease of catalyst recovery and reuse.

The primary method for recovering these solid acid catalysts is simple filtration or centrifugation once the reaction is complete. researchgate.net This straightforward separation process eliminates the need for complex and often costly extraction or distillation procedures that are common with homogeneous catalysts. elsevierpure.com

Numerous studies have demonstrated the robust reusability of sulfonic acid-functionalized catalysts in various organic transformations. For instance, mesoporous silica functionalized with sulfonic acid groups (MSN-SO₃H) has been successfully recycled and reused for up to eight consecutive cycles in Friedel–Crafts alkylation reactions with only a negligible decrease in catalytic efficiency. acs.org Similarly, in the production of biodiesel through esterification and transesterification, solid sulfonic acid catalysts can be easily removed, recovered, and reused without a significant loss of activity. researchgate.net The regeneration process for these catalysts is often remarkably simple, involving washing with a suitable solvent to remove any adsorbed products or unreacted starting materials, followed by drying before being reintroduced into the reactor. acs.org

The stability of the sulfonic acid group on the support is crucial for long-term reusability. Research on sulfonic acid-functionalized magnetic nanoparticles has shown that the sulfonic groups remain intact even after multiple reaction cycles, confirming the strong covalent bonding to the support and minimal leaching of the active sites. mdpi.com This high stability and ease of regeneration make sulfonic acid-based heterogeneous catalysts, including potentially those derived from 4-methoxybenzenesulfonic acid, highly attractive for developing greener and more economical chemical manufacturing processes. mdpi.com

Table 1: Reusability of Sulfonic Acid-Functionalized Heterogeneous Catalysts in Various Reactions

Catalyst SystemReaction TypeNumber of CyclesFinal Yield/Conversion (%)Reference
Mesoporous Silica-SO₃H (MSN-SO₃H)Friedel–Crafts Alkylation878 acs.org
Sulfonic Acid Functionalized Mesoporous Silica (SBA-Pr-SO₃H)Esterification/TransesterificationMultipleHigh activity maintained researchgate.net
Magnetic Nanoparticle-SO₃HAcetal DeprotectionSeveralGood stability and reusability mdpi.com
Sulfonic Acid Functionalized Titania (TiO₂-Pr-SO₃H)Multicomponent Heterocycle SynthesisSeveralMinor loss in activity mdpi.com

Role in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.comwikipedia.org These processes, which include methods like ozonation, Fenton reactions, and UV/H₂O₂ systems, are capable of mineralizing complex organic molecules into simpler, harmless substances like carbon dioxide and water. mdpi.comwikipedia.org

Within the context of AOPs, aromatic sulfonic acids, such as 4-methoxybenzenesulfonic acid and its analogs, are primarily regarded not as catalysts but as target pollutants. rsc.org The sulfonic acid group (-SO₃H) imparts high water solubility to aromatic compounds, but it also increases their resistance to conventional biological wastewater treatment methods. rsc.org This persistence leads to their accumulation in the environment, necessitating more robust degradation techniques like AOPs. nih.gov

Research has shown that AOPs are effective in breaking down these recalcitrant molecules. For example, the oxidation of naphthalenesulfonic acids using ozone has been studied extensively. rsc.org The process involves the attack of ozone and hydroxyl radicals on the aromatic ring, leading to ring cleavage and the eventual release of sulfate (B86663) ions (SO₄²⁻) from the sulfonic acid group. rsc.org The reactivity of the sulfonic acid with ozone tends to decrease as the number of sulfonic groups on the aromatic ring increases. rsc.org Similarly, sulfate radical-based AOPs (SR-AOPs) have proven effective in degrading a wide range of organic pollutants and represent a promising alternative to traditional hydroxyl radical-based systems. mostwiedzy.pl

The degradation of various aromatic sulfonic acids, including benzenesulfonic acid and 4-toluenesulfonic acid, has been observed in biological systems that mimic AOPs through dioxygenase-catalyzed reactions, which also result in desulfonation and ring cleavage. nih.gov Therefore, the significant role of compounds like 4-methoxybenzenesulfonic acid in the field of AOPs is as a substrate whose degradation demonstrates the efficacy and necessity of these advanced catalytic oxidation methods for environmental remediation.

Table 2: Degradation of Aromatic Sulfonic Acids by Advanced Oxidation Processes

Sulfonic Acid CompoundAOP MethodKey FindingsReference
Naphthalene-1-sulfonic acidOzonationStoichiometry of ~1 mole of ozone per mole of sulfonic acid. Degradation via direct and radical pathways. rsc.org
Naphthalene-1,3,6-trisulfonic acidOzonationShowed the lowest reaction rate compared to mono- and di-sulfonated naphthalenes. rsc.org
p-Cumenesulfonic acidPhotooxidation with HypochloriteLeads to desulfonation, aromatic hydroxylation, and ring cleavage. osti.gov
1-Naphthalenesulfonic acidPhotooxidation with HypochloriteIntermediate products include phthalic anhydride, indicating ring cleavage. osti.gov
Benzenesulfonic acidBiodegradation (Dioxygenase)Metabolized to catechol and sulfite, requiring O₂ and NAD(P)H. nih.gov

Emerging Catalytic Roles (e.g., photocatalysis, electrocatalysis)

While traditionally used in acid catalysis, emerging research is exploring the potential of sulfonic acid derivatives and related compounds in the advanced fields of photocatalysis and electrocatalysis. youtube.com These catalytic methods utilize light energy (photocatalysis) or electrical potential (electrocatalysis) to drive chemical reactions, offering green and efficient alternatives to conventional thermal processes. youtube.com

In the realm of photocatalysis, which uses a light-absorbing substance to initiate chemical reactions, aromatic sulfonic acids have been observed to participate in photooxidation reactions. rsc.org Studies have shown that light-absorbing aromatic sulfonic acids can sensitize the decomposition of oxidants like hypochlorite, leading to the generation of hydroxyl radicals. osti.gov These radicals then react with the sulfonic acid, causing its degradation. This behavior suggests a potential, albeit self-sacrificial, role for these compounds in initiating radical-based photocatalytic processes.

More direct applications are emerging for related compounds. A notable development is the use of Ni/photoredox dual catalysis for the construction of aryl sulfones. rsc.org This method involves the single-electron transfer oxidation of aryl sulfinate salts, which are structurally related to sulfonic acids, to generate sulfonyl radicals. nih.gov These radicals then couple with aryl halides under mild, room-temperature conditions. This approach demonstrates the potential for sulfur-oxygen acid derivatives to act as key precursors in sophisticated photocatalytic cross-coupling reactions, enabling the synthesis of valuable chemical motifs. rsc.org

The field of electrocatalysis involves using an electrode, often modified with a catalytic material, to alter the rate of an electrochemical reaction. While specific applications of 4-methoxybenzenesulfonic acid hydrate (B1144303) as an electrocatalyst are not yet widely reported, the broader class of sulfonated materials is crucial in electrochemical devices. For example, sulfonated polymers are the basis for proton-exchange membranes (PEMs) used in fuel cells, where they act as solid electrolytes, facilitating the transport of protons. This function, while not strictly catalytic in the traditional sense of accelerating a reaction rate, is a critical enabling role in electrocatalysis. The development of novel sulfonated materials for improved efficiency and stability in these and other electrocatalytic systems, such as for water splitting to produce hydrogen and oxygen, remains an active area of research. youtube.com

Applications in Materials Science and Engineering

Novel Applications in Smart Materials and Nanomaterials

Role in Metamaterial Design

No literature was identified that discusses the use of 4-Methoxybenzenesulfonic acid hydrate (B1144303) in the design or fabrication of metamaterials. Research in metamaterial design is extensive, covering a wide range of materials and methodologies, but this specific compound is not mentioned in the available resources.

Integration into Nanocellulose Composites

While the functionalization of nanocellulose with various sulfonic acids is a documented area of research to enhance properties such as proton conductivity and stability, there is no specific mention of using 4-Methoxybenzenesulfonic acid hydrate for this purpose. nih.govresearchgate.netmdpi.com Studies in this field tend to focus on other sulfonic acid-containing compounds like sulfamic acid, sulfosuccinic acid, and polymers with sulfonic acid groups. researchgate.netmdpi.comresearchgate.net

Due to the lack of available data on these specific topics, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Environmental Chemistry and Fate of 4 Methoxybenzenesulfonicacidhydrate

Environmental Pathways and Transformation Processes

The transformation of 4-Methoxybenzenesulfonic acid hydrate (B1144303) in the environment is governed by both abiotic and biotic degradation mechanisms.

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-Methoxybenzenesulfonic acid hydrate, key abiotic mechanisms include photolysis and hydrolysis.

Photolysis: While specific data on the photolysis of 4-Methoxybenzenesulfonic acid hydrate is limited, related compounds such as halomethoxybenzenes are known to have long atmospheric half-lives, suggesting a potential for long-range transport. nih.gov This indicates that photolytic degradation in the atmosphere might be a slow process for this class of compounds.

Hydrolysis: The hydrolysis of sulfonated aromatic compounds can be influenced by factors such as pH and temperature. For instance, studies on the acid-catalyzed hydrolysis of similar sulfonated compounds have shown that the reaction mechanism can be determined by analyzing the effects of solvent and temperature. dergipark.org.tr Although direct studies on 4-Methoxybenzenesulfonic acid hydrate are not readily available, the sulfonate group is generally stable to hydrolysis under neutral conditions.

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental fate of many chemicals.

Aquatic Environments: The biodegradation of sulfonate-based surfactants has been studied in both aerobic and anaerobic aquatic environments. nih.gov Many sulfonated surfactants are readily biodegraded under aerobic conditions. nih.gov However, under anaerobic conditions, the mineralization of some sulfonated compounds can be limited. nih.gov For instance, while some sulfosuccinates show high primary biodegradation anaerobically, complete mineralization may not always occur. nih.gov The biodegradation of related aromatic sulfonates, such as benzenesulfonic acid and 4-toluenesulfonic acid, by certain bacteria involves an initial transport into the cell followed by enzymatic desulfonation. nih.gov This process often requires molecular oxygen and NAD(P)H. nih.gov

Terrestrial Environments: In soil, the biodegradation of sulfonated compounds is influenced by the soil's microbial community and physicochemical properties. The presence of specific bacterial strains capable of utilizing sulfonates as a source of carbon and sulfur is a key factor. For example, Alcaligenes sp. strain O-1 can grow on benzenesulfonate (B1194179) as a sole carbon source. nih.gov The initial step in the degradation pathway is the transport of the sulfonate into the bacterial cell. nih.gov

Distribution and Transport in Environmental Compartments

The distribution of 4-Methoxybenzenesulfonic acid hydrate in the environment is influenced by its partitioning behavior between different environmental phases, such as water, soil, and air.

Sorption to soil and sediment particles can significantly reduce the mobility of organic compounds in the environment.

The sorption of sulfonated compounds in soil is influenced by soil properties such as pH, organic carbon content, and clay mineralogy. nih.govnih.gov For many sulfonamides, sorption is relatively low, leading to higher mobility in soils. nih.gov The sorption of aromatic hydrocarbons like naphthalene (B1677914) has been shown to be primarily controlled by the organic carbon content of the soil, with sorption increasing as temperature decreases. frontiersin.org The sorption and desorption processes for some organic compounds can be reversible and fast, driven by changes in environmental conditions like temperature. frontiersin.org

Table 1: Factors Influencing Sorption of Related Compounds in Soil

Soil PropertyInfluence on SorptionReference
Organic Carbon ContentPrimary controlling factor for non-polar organic compounds. frontiersin.org
pHNegatively correlated with sorption for some sulfonamides. nih.gov
Clay ContentCan contribute to sorption, particularly smectite clays. nih.gov
TemperatureCan have complex but predictable effects on partitioning. frontiersin.org

The tendency of a chemical to volatilize from water or soil surfaces and undergo atmospheric transport is a key aspect of its environmental distribution.

Compounds with properties similar to persistent organic pollutants (POPs), such as some halomethoxybenzenes, exhibit potential for long-range atmospheric transport. nih.gov It is suggested that even compounds originating in terrestrial environments can enter the atmosphere through evaporation from water bodies after being transported via runoff. nih.gov The atmospheric half-lives of such compounds can exceed two days, indicating their potential for widespread dispersal. nih.gov

Methodologies for Environmental Monitoring and Analysis

Accurate and sensitive analytical methods are essential for detecting and quantifying 4-Methoxybenzenesulfonic acid hydrate in environmental samples to assess its presence and concentration.

A variety of analytical techniques are employed for the determination of organic pollutants in environmental matrices. The choice of method often depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Commonly used analytical methods for organic contaminants in water and soil include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC is suitable for the analysis of polar and non-volatile compounds. nih.govamecj.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. amecj.comenv.go.jp Derivatization may be necessary for polar compounds to increase their volatility. csbsju.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are highly sensitive and selective, making them ideal for detecting trace levels of pharmaceuticals and other emerging contaminants in environmental samples. nih.goveurekalert.org

Sample preparation is a critical step in environmental analysis and often involves:

Solid-Phase Extraction (SPE): Used to isolate and concentrate analytes from water samples. nih.govcsbsju.edu

Soxhlet Extraction: A common method for extracting organic compounds from solid samples like soil and sediment. env.go.jp

Purge and Trap: A technique for extracting volatile organic compounds from water and solid samples. env.go.jp

Table 2: Analytical Techniques for Organic Pollutant Analysis

Analytical TechniqueAbbreviationTypical ApplicationReference
High-Performance Liquid ChromatographyHPLCPolar and non-volatile compounds nih.govamecj.com
Gas Chromatography-Mass SpectrometryGC-MSVolatile and semi-volatile compounds amecj.comenv.go.jp
Liquid Chromatography-Mass SpectrometryLC-MSTrace level analysis of polar compounds nih.goveurekalert.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within the 4-Methoxybenzenesulfonic acid hydrate (B1144303) molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of 4-Methoxybenzenesulfonic acid. The ¹H-NMR spectrum provides information about the number and types of protons, while the ¹³C-NMR spectrum reveals the carbon skeleton.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing sulfonic acid group. The methoxy group itself will appear as a sharp singlet.

The ¹³C-NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. This includes four distinct signals for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons) and one signal for the methoxy carbon. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxybenzenesulfonic acid

Predicted chemical shifts (δ) in ppm relative to a standard reference. Data is inferred from spectra of analogous compounds like 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide and 4-methoxybenzoic acid. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm), Multiplicity Assignment Predicted δ (ppm)
H-2, H-6 (ortho to -SO₃H)7.7-7.9 (d)C-1 (C-SO₃H)135-138
H-3, H-5 (ortho to -OCH₃)6.9-7.1 (d)C-2, C-6128-131
-OCH₃3.8-3.9 (s)C-3, C-5114-116
-SO₃H, H₂OVariable, broad (s)C-4 (C-OCH₃)162-164
-OCH₃55-56

d = doublet, s = singlet

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between nuclei, confirming the connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the connectivity between adjacent aromatic protons. A cross-peak would be observed between the signals for the H-2/H-6 protons and the H-3/H-5 protons, confirming their ortho relationship on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to. It would show correlations between the H-2/H-6 signal and the C-2/C-6 carbon signal, the H-3/H-5 signal and the C-3/C-5 carbon signal, and the methoxy proton singlet with the methoxy carbon signal. wikipedia.orgyoutube.com This provides unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For 4-Methoxybenzenesulfonic acid, HMBC would be crucial for identifying the quaternary carbons. Expected correlations include:

The methoxy protons (-OCH₃) to the C-4 carbon.

The H-3/H-5 protons to the C-1 and C-4 carbons.

The H-2/H-6 protons to the C-4 and C-1 carbons.

These 2D NMR techniques, used in concert, provide a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural confirmation of 4-Methoxybenzenesulfonic acid. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 4-Methoxybenzenesulfonic acid hydrate, these spectra would confirm the presence of the sulfonic acid, methoxy, and substituted benzene moieties, as well as the water of hydration.

The key functional groups in 4-Methoxybenzenesulfonic acid hydrate each have distinct vibrational modes.

Sulfonic Acid Group (-SO₃H): This group is characterized by strong S=O and S-O stretching vibrations. Asymmetric and symmetric S=O stretches typically appear in the 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. The S-O stretch is found around 700-600 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group appears around 2950-2850 cm⁻¹. The characteristic C-O-C asymmetric and symmetric stretching vibrations are found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern (1,4-disubstituted) is indicated by characteristic C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range.

Water of Hydration (-H₂O): The presence of hydrate is confirmed by a broad O-H stretching band, typically in the 3500-3200 cm⁻¹ region of the IR spectrum. researchgate.net

Table 2: Characteristic IR and Raman Frequencies for 4-Methoxybenzenesulfonic acid hydrate

Vibrational frequencies are based on data from analogous compounds like p-toluenesulfonic acid and various substituted benzoic acids. nist.govnih.govsigmaaldrich.comresearchgate.net

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
O-H stretch (hydrate)-H₂O3500 - 3200Strong, Broad
Aromatic C-H stretchBenzene Ring3100 - 3000Medium
Aliphatic C-H stretch-OCH₃2950 - 2850Medium
C=C stretchBenzene Ring1600 - 1450Medium-Strong
Asymmetric S=O stretch-SO₃H1250 - 1120Strong
Asymmetric C-O-C stretchAr-O-CH₃~1250Strong
Symmetric S=O stretch-SO₃H1080 - 1030Strong
Symmetric C-O-C stretchAr-O-CH₃~1040Strong
C-H out-of-plane bend1,4-disubstituted ring850 - 800Strong
S-O stretch-SO₃H700 - 600Medium

In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights by observing the formation of intermediates and products as they occur. rsc.orgaspbs.com For reactions involving 4-Methoxybenzenesulfonic acid, techniques like in-situ IR or Raman spectroscopy could be applied.

For instance, during the sulfonation of anisole (B1667542) to produce 4-Methoxybenzenesulfonic acid, in-situ spectroscopy could track the consumption of the anisole reactant and the appearance of the characteristic sulfonic acid vibrational bands (e.g., S=O stretches). This would enable optimization of reaction conditions such as temperature and time by directly observing the reaction progress and identifying the point of completion. Similarly, if 4-Methoxybenzenesulfonic acid is used as an acid catalyst, in-situ methods could be used to study its interaction with substrates and monitor the catalytic cycle. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 4-Methoxybenzenesulfonic acid (anhydrous formula C₇H₈O₄S), the calculated molecular weight is approximately 188.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 188.0143), which can confirm the elemental composition. nih.gov

Under electron ionization (EI) or other ionization techniques, the molecular ion ([M]⁺ or [M-H]⁻) will undergo characteristic fragmentation. The fragmentation pathways help to confirm the structure of the molecule. For 4-Methoxybenzenesulfonic acid, key fragmentation steps would likely include:

Loss of the sulfonic acid group: Cleavage of the C-S bond can lead to the loss of a sulfonyl radical (•SO₃H) or sulfur trioxide (SO₃), resulting in a prominent peak corresponding to the methoxybenzene cation.

Loss of the methoxy group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxy radical (•OCH₃).

Benzylic cleavage: The aromatic ring itself can undergo fragmentation.

A plausible fragmentation pathway could start with the molecular ion at m/z 188. Loss of SO₃ (80 Da) would yield a fragment at m/z 108, corresponding to a methoxyphenol-like ion. Another common fragmentation for aromatic sulfonic acids is the loss of the •OH radical followed by SO₂. Analysis of these distinct fragmentation patterns provides strong corroborating evidence for the proposed molecular structure. miamioh.eduresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Properties

X-ray diffraction (XRD) stands as a definitive method for determining the crystalline structure of solid materials. For arylsulfonic acids, this technique reveals the arrangement of molecules in the crystal lattice, including the positions of the sulfonate group, the benzene ring, and any solvent molecules of hydration.

The study of p-Toluenesulfonic acid monohydrate reveals that it crystallizes in the monoclinic system with the space group P2₁/c. chemicalbook.com This arrangement is common for aromatic sulfonic acids and is characterized by specific unit cell dimensions. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the sulfonate group, the hydronium ion (formed by the acidic proton and the water molecule), and neighboring molecules. It is highly probable that 4-Methoxybenzenesulfonic acid hydrate would adopt a similar crystalline arrangement, with the methoxy group influencing the precise packing and intermolecular interactions.

Representative Crystallographic Data for a Related Compound: p-Toluenesulfonic Acid Monohydrate

Crystal SystemSpace Group
MonoclinicP2₁/c

This data is for p-Toluenesulfonic acid monohydrate and serves as an illustrative example.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like 4-Methoxybenzenesulfonic acid, the key chromophore is the substituted benzene ring.

The electronic spectrum of 4-Methoxybenzenesulfonic acid is expected to be dominated by transitions involving the π-electrons of the aromatic system. The presence of the methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups as substituents on the benzene ring influences the energy and intensity of these absorptions. The methoxy group, being an electron-donating group, and the sulfonic acid group, an electron-withdrawing group, both interact with the π-system of the benzene ring, affecting the energy levels of the molecular orbitals.

The UV-Vis spectrum of anisole (methoxybenzene), the parent chromophore of 4-Methoxybenzenesulfonic acid, shows characteristic absorption bands. These bands are attributed to π → π* transitions. The presence of the sulfonic acid group in the para position would further modify this spectrum. In an aqueous solution, the sulfonic acid group will be ionized to a sulfonate (-SO₃⁻), which can influence the electronic transitions through its inductive and resonance effects.

The typical UV absorption maxima for anisole in a non-polar solvent like cyclohexane (B81311) occur around 220 nm and 270-280 nm. photochemcad.com The band around 220 nm is the primary absorption band, while the weaker, more structured band in the 270-280 nm region is the secondary band, which is characteristic of the benzene chromophore. The introduction of the sulfonic acid group is expected to cause a shift in the position and intensity of these bands.

Expected UV-Vis Absorption Maxima for the Anisole Chromophore

Absorption BandApproximate Wavelength (λmax)Type of Transition
Primary~220 nmπ → π
Secondary~270-280 nmπ → π

Data based on the UV-Vis spectrum of anisole, the parent chromophore. photochemcad.com

Theoretical and Computational Investigations of 4 Methoxybenzenesulfonicacidhydrate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4-methoxybenzenesulfonic acid hydrate (B1144303), these calculations would theoretically provide a deep understanding of its electronic nature and reactivity.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of quantum chemical analysis involves the study of a molecule's electronic structure. This includes the distribution of electrons and the nature of the chemical bonds. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons. ossila.comwikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For related compounds like benzenesulfonic acid, computational studies have been performed. For instance, gas-phase electron diffraction and quantum chemical studies on substituted benzenesulfonic acids have provided insights into their geometric and electronic structures. researchgate.net However, specific HOMO-LUMO energy values and orbital visualizations for 4-methoxybenzenesulfonic acid hydrate are not available in the reviewed literature.

Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. longdom.orgnih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. longdom.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR spectra. longdom.orgnih.gov Theoretical IR spectra are often computed and then scaled to better match experimental data. longdom.org While studies on related molecules like 4-methoxythioanisole (B167831) have utilized these methods, ijert.org no such specific data exists for 4-methoxybenzenesulfonic acid hydrate.

Acidity and pKa Calculations

The acidity, or pKa value, of a compound is a crucial physicochemical property. Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict pKa values. mdpi.comresearchgate.net These calculations typically involve computing the Gibbs free energy change of the deprotonation reaction in a solvent, often using a continuum solvation model. researchgate.netacs.org While the pKa of benzenesulfonic acid is known to be low, indicating a strong acid, wikipedia.org and computational methods for pKa prediction are well-established, mdpi.comresearchgate.netacs.org a specific, computationally-derived pKa value for 4-methoxybenzenesulfonic acid hydrate is not documented in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time.

Solvation Behavior and Solvent Interactions

For 4-methoxybenzenesulfonic acid hydrate, MD simulations would be crucial for understanding how the molecule interacts with surrounding water molecules. These simulations can reveal details about the hydration shell, including the number of water molecules, their orientation around the sulfonic acid and methoxy (B1213986) groups, and the dynamics of these interactions. nih.govacs.org Studies on the hydration of sulfonic acid groups in Nafion membranes, a type of polymer, have shown that water molecules form distinct hydration structures. nih.govacs.orgrsc.org Infrared spectroscopy combined with quantum chemical calculations on such systems has revealed the presence of strongly bound water molecules even at elevated temperatures. rsc.orgkyoto-u.ac.jp However, specific simulations detailing the solvation of an individual 4-methoxybenzenesulfonic acid hydrate molecule are not available.

Intermolecular Interactions and Aggregation

MD simulations can also be used to investigate how molecules of 4-methoxybenzenesulfonic acid interact with each other in solution, potentially leading to aggregation. nih.gov These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The study of aggregation is particularly relevant for understanding the behavior of sulfonated aromatic compounds in various applications. acs.org Simulations on the aggregation of small aromatic molecules have shown that the process is driven by the coalescence of small clusters. curtin.edu.aunih.gov Despite the relevance, no specific studies on the intermolecular interactions and aggregation of 4-methoxybenzenesulfonic acid hydrate using molecular dynamics were found.

Future Research Directions and Emerging Applications

Rational Design of Next-Generation Catalysts Based on 4-Methoxybenzenesulfonicacidhydrate

The development of highly efficient and sustainable catalytic processes is a cornerstone of modern chemistry. Sulfonic acids, in general, are recognized as powerful catalysts for a variety of organic transformations, including esterification, alkylation, and condensation reactions. mdpi.comsulfonic-acid.com Future research is poised to leverage the specific attributes of 4-Methoxybenzenesulfonic acid hydrate (B1144303) for the rational design of next-generation catalysts.

A key area of investigation involves the use of 4-Methoxybenzenesulfonic acid in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach offers significant advantages, such as ease of separation and catalyst reusability. uq.edu.aunih.gov Researchers are exploring the immobilization of sulfonic acids on solid supports like silica (B1680970), titania, alumina, and carbon-based materials to create robust and recyclable catalysts. mdpi.comresearchgate.netrsc.org The methoxy (B1213986) group in 4-Methoxybenzenesulfonic acid can influence the electronic properties of the catalyst, potentially enhancing its activity and selectivity in specific reactions. Furthermore, the presence of this functional group could be exploited to modulate the catalyst's interaction with the support material and the reactants.

Future studies will likely focus on:

Tuning Acidity and Performance: Investigating how the methoxy group's electron-donating nature affects the Brønsted acidity of the sulfonic acid group and, consequently, its catalytic performance.

Enhanced Stability: Developing novel methods to covalently bond 4-Methoxybenzenesulfonic acid to various supports to prevent leaching, a common issue with solid acid catalysts. mdpi.com

Multifunctional Catalysts: Designing catalysts where the sulfonic acid and methoxy groups play distinct, cooperative roles. For example, the methoxy group could serve as a recognition site to orient the substrate for a more selective reaction.

Research FocusPotential Advantage of this compound
Heterogeneous CatalysisImproved catalyst recovery and recyclability.
Catalyst Support InteractionThe methoxy group may enhance binding to specific support materials.
Reaction SelectivityThe electronic and steric effects of the methoxy group could lead to higher product selectivity.

Exploration of Novel Materials Science Applications and Functional Materials

The incorporation of sulfonic acid functionalities into materials can impart unique properties, opening doors to a wide range of applications. nih.gov Research is increasingly focused on utilizing sulfonic acids, including 4-Methoxybenzenesulfonic acid, in the development of advanced functional materials.

One promising direction is in the field of polymer science. The sulfonation of polymers can enhance their properties, such as proton conductivity, making them suitable for applications like proton exchange membranes in fuel cells. nih.gov The specific structure of 4-Methoxybenzenesulfonic acid could offer advantages in creating membranes with optimized properties.

Another area of interest is the development of biomimetic materials. Studies have shown that sulfonic acid groups are effective in inducing the nucleation of apatite, the primary mineral component of bone. nih.gov This opens up possibilities for using polymers functionalized with sulfonic acids to create coatings for medical implants that promote bone integration. The methoxy group in 4-Methoxybenzenesulfonic acid might influence the surface properties and biocompatibility of such materials.

Future research in this area could include:

Advanced Membranes: Synthesizing and characterizing novel polymer membranes functionalized with 4-Methoxybenzenesulfonic acid for applications in fuel cells and water purification.

Bioactive Surfaces: Investigating the use of 4-Methoxybenzenesulfonic acid in surface modifications of biomaterials to enhance their interaction with biological systems.

Functional Nanomaterials: Exploring the incorporation of 4-Methoxybenzenesulfonic acid into nanomaterials, such as cellulose (B213188) nanocrystals, to create new materials with tailored properties for applications in catalysis and beyond. nih.gov

Application AreaRole of Sulfonic Acid GroupPotential Influence of Methoxy Group
Fuel Cell MembranesProton conductionModify membrane morphology and water uptake
Biomimetic CoatingsInduce apatite nucleationAffect surface energy and protein adsorption
Functionalized NanomaterialsImpart surface charge and reactivityTune dispersibility and compatibility with other materials

Advancements in Environmental Remediation Technologies Utilizing Sulfonic Acids

Environmental pollution is a pressing global issue, and sulfonic acids are emerging as key players in the development of effective remediation technologies. Their applications range from water treatment to the degradation of persistent organic pollutants. tidjma.tnpatsnap.com

In water treatment, sulfonic acid-based ion-exchange resins are used for water softening, deionization, and the removal of heavy metals. tidjma.tn The efficiency of these resins can be influenced by the specific properties of the sulfonic acid used.

A particularly active area of research is the use of sulfonic acids in Advanced Oxidation Processes (AOPs). wikipedia.orgmembranechemicals.comsswm.info AOPs are powerful methods for breaking down a wide range of organic contaminants in water. wikipedia.org Sulfate (B86663) radical-based AOPs, which can be generated from persulfate activated by various means, have shown great promise for the degradation of persistent pollutants. nih.govmdpi.com While the direct role of free sulfonic acids in these processes is complex, functionalized materials containing sulfonic acid groups are being explored as catalysts to enhance the efficiency of AOPs. The aromatic structure of 4-Methoxybenzenesulfonic acid could be relevant in the degradation of aromatic pollutants through mechanisms involving π-π interactions.

Future research directions include:

Targeted Pollutant Removal: Designing functionalized materials incorporating 4-Methoxybenzenesulfonic acid for the selective removal of specific pollutants from water.

Catalytic AOPs: Developing catalysts based on 4-Methoxybenzenesulfonic acid to improve the generation of sulfate radicals and other reactive oxygen species in AOPs for the degradation of recalcitrant organic compounds. nih.gov

Sustainable Remediation: Investigating the use of sulfonic acids derived from renewable resources in environmental remediation applications. rsc.org

Remediation TechnologyFunction of Sulfonic AcidPotential Contribution of 4-Methoxybenzenesulfonic Acid
Ion-Exchange ResinsCation exchange for water softening and deionization. tidjma.tnThe methoxy group may alter the resin's selectivity for certain ions.
Advanced Oxidation ProcessesAs a component of catalysts to enhance radical generation.The aromatic ring could facilitate the degradation of aromatic pollutants.

Interdisciplinary Research with Bio-inspired Systems and Processes

The principles of biology and the functionalities of natural systems are increasingly inspiring the design of new chemical processes and materials. The unique properties of sulfonic acids make them interesting candidates for interdisciplinary research at the interface of chemistry and biology.

One exciting avenue is the development of biomimetic catalysts. For instance, researchers have created ionic liquid-functionalized biochar sulfonic acids that mimic the structure and function of cellulase (B1617823) enzymes for the hydrolysis of cellulose. researchgate.net In this system, the sulfonic acid group acts as the catalytic domain. The specific structure of 4-Methoxybenzenesulfonic acid could be explored in the design of catalysts that mimic other enzymatic processes.

Furthermore, the ability of sulfonic acids to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes them suitable for the construction of self-assembling systems and supramolecular structures. These systems can have applications in areas like drug delivery and sensor technology.

Future interdisciplinary research could focus on:

Enzyme Mimics: Designing and synthesizing catalysts based on 4-Methoxybenzenesulfonic acid that mimic the active sites of enzymes for highly selective transformations.

Bio-inspired Materials Assembly: Utilizing 4-Methoxybenzenesulfonic acid as a building block for the self-assembly of complex, functional materials with hierarchical structures.

Sensing and Diagnostics: Developing sensors based on materials functionalized with 4-Methoxybenzenesulfonic acid for the detection of specific biomolecules or environmental contaminants.

Research AreaBio-inspired ConceptRole of 4-Methoxybenzenesulfonic Acid
Biomimetic CatalysisMimicking enzyme active sites. researchgate.netThe sulfonic acid acts as the catalytic center, with the methoxy group potentially influencing substrate binding.
Self-AssemblyUsing non-covalent interactions to build ordered structures.The sulfonic acid and methoxy groups can direct the assembly process through hydrogen bonding and other interactions.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Range
Temperature0–5°C
Reaction Time4–6 hours
Solvent SystemDichloromethane/H₂O

Basic: What spectroscopic techniques are recommended for characterizing 4-methoxybenzenesulfonic acid hydrate?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by observing characteristic peaks:
    • Sulfonic acid proton (δ 11.5–12.5 ppm, broad) .
    • Methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Identify functional groups (S=O stretch at 1170–1230 cm⁻¹, O-H stretch at 3400 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., 102–105°C for anhydrous forms; hydrate decomposition points vary) .

Critical Note : Hydrate stability can affect spectral data. Always report solvent and humidity conditions during analysis .

Basic: What are the best practices for storing and handling 4-methoxybenzenesulfonic acid hydrate?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent deliquescence and hydrolysis .
  • Handling : Use desiccants (e.g., silica gel) in storage environments. Avoid prolonged exposure to moisture (>60% RH) .
  • Safety : Wear nitrile gloves and eye protection; the compound is hygroscopic and may cause skin irritation .

Advanced: How can researchers resolve contradictions in NMR data when confirming the structure of derivatives?

Methodological Answer:
Contradictions often arise from hydrate dissociation or tautomerism. Strategies include:

  • Variable Temperature NMR : Track proton shifts at 25°C vs. 40°C to identify dynamic processes (e.g., water loss) .
  • Deuterium Exchange : Add D₂O to distinguish exchangeable protons (e.g., sulfonic acid –OH) from non-exchangeable aromatic protons .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for hydrate vs. anhydrous forms .

Case Example : A 2021 study resolved conflicting δ 7.2 ppm signals by confirming a hydrate-anhydrous mixture via TGA/DSC .

Advanced: What experimental strategies optimize catalytic efficiency in acid-catalyzed reactions?

Methodological Answer:

  • Solvent Optimization : Use aprotic solvents (e.g., DMF) to enhance proton availability .
  • Co-catalysts : Pair with Lewis acids (e.g., ZnCl₂) to lower activation energy in esterification .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to adjust acid concentration dynamically .

Q. Table 2: Catalytic Performance in Esterification

ConditionYield (%)
Neat acid65
Acid + ZnCl₂88
Solvent-free72

Advanced: How to design a study evaluating biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to structural analogy .
  • Assay Design :
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
    • Control Groups : Include acetazolamide as a positive control .
  • Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Key Finding : A 2023 study reported IC₅₀ = 2.3 µM for carbonic anhydrase IX inhibition, suggesting therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.